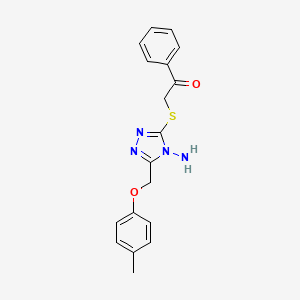![molecular formula C34H44N2O3 B14289780 N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide CAS No. 114539-16-1](/img/structure/B14289780.png)
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrophenyl group attached to a butadiyne moiety, which is further connected to a phenyl ring and an octadecanamide chain. Its complex structure makes it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide typically involves multiple steps, starting with the preparation of the nitrophenyl butadiyne intermediate. This intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction. The final step involves the attachment of the octadecanamide chain through an amide bond formation reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium acetate and triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butadiyne moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
類似化合物との比較
Similar Compounds
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}hexadecanamide: Similar structure but with a shorter alkyl chain.
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}dodecanamide: Similar structure but with an even shorter alkyl chain.
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octanoamide: Similar structure but with a much shorter alkyl chain.
Uniqueness
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in biological and industrial applications.
特性
CAS番号 |
114539-16-1 |
|---|---|
分子式 |
C34H44N2O3 |
分子量 |
528.7 g/mol |
IUPAC名 |
N-[2-[4-(3-nitrophenyl)buta-1,3-diynyl]phenyl]octadecanamide |
InChI |
InChI=1S/C34H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-34(37)35-33-27-20-19-25-31(33)24-18-17-22-30-23-21-26-32(29-30)36(38)39/h19-21,23,25-27,29H,2-16,28H2,1H3,(H,35,37) |
InChIキー |
HQAXDKJPDHVSLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C#CC#CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


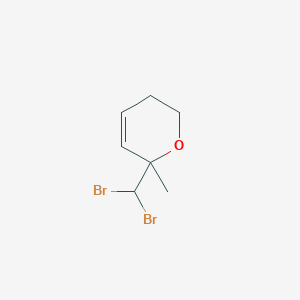
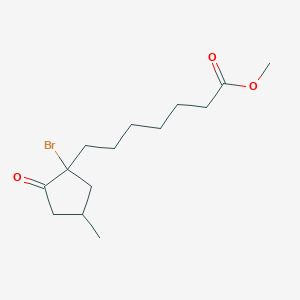
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)

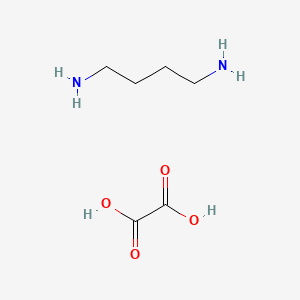
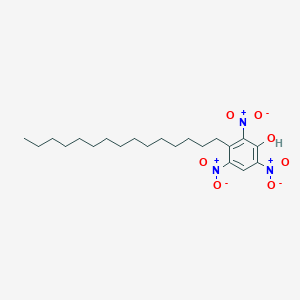
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
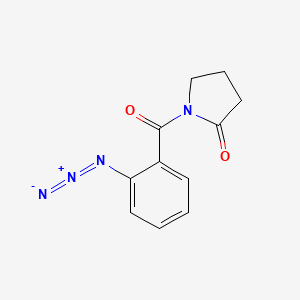
methanone](/img/structure/B14289776.png)
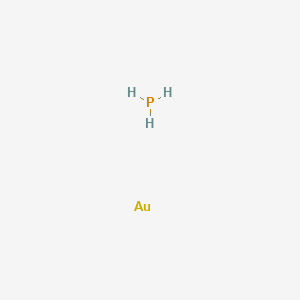
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
